molecular formula C20H30O2 B1674359 Eicosapentaenoic acid CAS No. 10417-94-4

Eicosapentaenoic acid

Cat. No. B1674359
CAS RN: 10417-94-4
M. Wt: 302.5 g/mol
InChI Key: JAZBEHYOTPTENJ-JLNKQSITSA-N
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Description

Eicosapentaenoic acid (EPA) is an omega-3 fatty acid. It is a carboxylic acid with a 20-carbon chain and five cis double bonds. The first double bond is located at the third carbon from the omega end . EPA is a polyunsaturated fatty acid (PUFA) that acts as a precursor for prostaglandin-3, thromboxane-3, and leukotriene-5 eicosanoids . It is obtained in the human diet by eating oily fish or by taking supplemental forms of fish oil or algae oil .


Synthesis Analysis

EPA is synthesized through the polyketide synthase pathway, fatty acid prolongation, and triglyceride synthesis pathways . The expression of genes related to these pathways is significantly upregulated in the mutant strain, while the expression of genes involved in the β-oxidation pathway and fatty acid degradation pathway is downregulated in favor of EPA biosynthesis .


Molecular Structure Analysis

EPA is a carboxylic acid with a 20-carbon chain and five cis double bonds . The molecular formula of EPA is C20H30O2 . The first double bond is located at the third carbon from the omega end .


Chemical Reactions Analysis

EPA acts as a precursor for prostaglandin-3, thromboxane-3, and leukotriene-5 eicosanoids . It is also a precursor and the hydrolytic breakdown product of eicosapentaenoyl ethanolamide .


Physical And Chemical Properties Analysis

EPA is a straight-chain polyunsaturated fatty acid . Its chemical formula is C20H30O2, and its molar mass is 302.451 g/mol .

Mechanism of Action

Eicosapentaenoic acid (EPA), also known as Timnodonic acid, is an omega-3 fatty acid found in cold-water fish and fish oil supplements. It plays a crucial role in maintaining cardiovascular health and has been associated with reduced inflammation, improved cholesterol levels, and reduced blood pressure .

Target of Action

EPA’s primary targets are the ‘vesicular nucleotide transporter’ and the enzymes involved in the production of pro-inflammatory molecules such as cytokines and prostaglandins . These targets play a significant role in pain perception, inflammation, and immune response.

Mode of Action

EPA interacts with its targets by inhibiting their activity. It inhibits the production of pro-inflammatory molecules, thereby reducing inflammation and pain . Additionally, EPA has been found to reduce the risk of blood clots, which can lead to heart attacks and strokes .

Biochemical Pathways

EPA affects several biochemical pathways. It is involved in the Δ6-pathway or the ‘conventional’ aerobic pathway for the production of EPA and DHA . It also influences the tricarboxylic acid (TCA) cycle and the interconversion of pentose and glucuronate . These affected pathways have downstream effects on cell metabolism, inflammation, and pain perception .

Pharmacokinetics

EPA exhibits a slowly cleared, extensively distributed molecule with dose linearity. It is better absorbed when taken with a moderate-fat meal . The absorption of EPA may be affected by dietary fats, age, health, and supplement formulation .

Result of Action

The molecular and cellular effects of EPA’s action include reduced inflammation, improved cholesterol levels, and reduced blood pressure . It also reduces the risk of blood clots, which can lead to heart attacks and strokes . Furthermore, EPA has been found to reduce symptoms in conditions like rheumatoid arthritis and inflammatory bowel disease .

Action Environment

The action, efficacy, and stability of EPA can be influenced by environmental factors such as diet and lifestyle. For instance, EPA from dietary supplements is better absorbed when taken with a moderate-fat meal . Moreover, the indigenous people of Alaska, who consume a high amount of n-3 PUFAs (DHA and EPA) sourced from fish, demonstrated reduced risk and fewer deaths related to cardiovascular and cerebrovascular disorders .

Safety and Hazards

EPA may be harmful if inhaled or in contact with skin. It may cause respiratory irritation, moderate skin irritation, and eye irritation . It may also be harmful if swallowed .

Future Directions

Future directions should focus on further increasing EPA productivity, adopting alternative cultivation approaches with less energy input, and recovering EPA via environmentally friendly methods . The landmark Reduction of Cardiovascular Events with Icosapentaenoic Ethyl-Intervention Trial (REDUCE-IT) has demonstrated significant cardiovascular mortality benefits of purified EPA ethyl ester, with a 25% relative risk reduction in major cardiovascular events .

properties

IUPAC Name

(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-19H2,1H3,(H,21,22)/b4-3-,7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZBEHYOTPTENJ-JLNKQSITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9041023
Record name Timnodonic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Eicosapentaenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001999
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The anti-inflammatory, antithrombotic and immunomodulatory actions of EPA is probably due to its role in eicosanoid physiology and biochemistry. Most eicosanoids are produced by the metabolism of omega-3 fatty acids, specifically, arachidonic acid. These eicosanoids, leukotriene B4 (LTB4) and thromboxane A2 (TXA2) stimulate leukocyte chemotaxis, platelet aggregation and vasoconstriction. They are thrombogenic and artherogenic. On the other hand, EPA is metabolized to leukotriene B5 (LTB5) and thromboxane A3 (TXA3), which are eicosanoids that promote vasodilation, inhibit platelet aggregation and leukocyte chemotaxis and are anti-artherogenic and anti-thrombotic. The triglyceride-lowering effect of EPA results from inhibition of lipogenesis and stimulation of fatty acid oxidation. Fatty acid oxidation of EPA occurs mainly in the mitochondria. EPA is a substrate for Prostaglandin-endoperoxide synthase 1 and 2. It also appears to affect the function and bind to the Carbohydrate responsive element binding protein (ChREBP) and to a fatty acid receptor (G-coupled receptor) known as GP40.
Record name Icosapent
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Product Name

Icosapent

CAS RN

10417-94-4
Record name Timnodonic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Icosapent [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010417944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Icosapent
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00159
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Timnodonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ICOSAPENT
Source FDA Global Substance Registration System (GSRS)
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Record name Eicosapentaenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001999
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does eicosapentaenoic acid exert its anti-inflammatory effects?

A1: Eicosapentaenoic acid primarily exerts its anti-inflammatory effects by competing with arachidonic acid for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. [] This competition leads to a decrease in the production of pro-inflammatory eicosanoids, such as prostaglandin E2 and leukotriene B4, from arachidonic acid. [] Additionally, eicosapentaenoic acid can be metabolized into less potent eicosanoids like prostaglandin E3 and leukotriene B5, further contributing to the anti-inflammatory effects. []

Q2: Can eicosapentaenoic acid influence cytokine production?

A2: Yes, studies show that increased dietary intake of eicosapentaenoic acid can reduce the production of pro-inflammatory cytokines like interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α) by peripheral blood mononuclear cells. [] This effect is linked to eicosapentaenoic acid's ability to modulate the expression of nuclear factor-κB (NF-κB), a key regulator of inflammation. []

Q3: What is the molecular formula and weight of eicosapentaenoic acid?

A3: The molecular formula of eicosapentaenoic acid is C20H30O2, and its molecular weight is 302.45 g/mol.

Q4: Are there any computational models available for eicosapentaenoic acid?

A4: While specific QSAR models for eicosapentaenoic acid are not extensively discussed in the provided research, computational chemistry approaches can be utilized to study its interactions with enzymes like COX and LOX. These models can offer insights into binding affinities, potential inhibitory effects, and structural modifications for optimizing its activity.

Q5: How does the trans configuration of TEPA impact its biological activity compared to EPA?

A5: The trans configuration of TEPA significantly alters its biological activity compared to EPA. Research suggests that TEPA, unlike EPA, does not influence the release of leukotriene B4 from stimulated rat peritoneal exudate cells. [] Additionally, TEPA is taken up by these cells at lower levels than EPA. [] These findings suggest that the trans conformation might result in different interactions with enzymes and receptors, leading to altered biological effects.

Q6: How can the stability and bioavailability of eicosapentaenoic acid be improved in food formulations?

A6: Nanoemulsion technology can enhance the stability and bioavailability of eicosapentaenoic acid in food formulations. [] For instance, incorporating fish oil/γ-oryzanol nanoemulsion into yogurt significantly reduced the oxidation of eicosapentaenoic acid, as evidenced by lower peroxide values over time. [] This approach also improved the retention of eicosapentaenoic acid and docosahexaenoic acid content in the yogurt. []

Q7: How does dietary eicosapentaenoic acid affect plasma lipid profiles?

A7: Dietary eicosapentaenoic acid can significantly impact plasma lipid profiles. Studies show that high-dose eicosapentaenoic acid ethyl ester supplementation in humans led to a dose-dependent reduction in plasma triglycerides. [] A significant decrease in plasma cholesterol was also observed, but only at the higher dose. []

Q8: How long does it take for dietary eicosapentaenoic acid to be incorporated into tissues?

A8: The incorporation rate of eicosapentaenoic acid into tissues can vary. Research shows that in a study on dogs, supplementation with approximately 10 g of n-3 polyunsaturated fatty acids (including eicosapentaenoic acid) daily resulted in a two-fold increase in serum n-3 polyunsaturated fatty acid proportion by day 5 and a three-fold increase by day 15. [] These levels returned close to baseline approximately 12 days after stopping supplementation. []

Q9: What effect does eicosapentaenoic acid have on corneal neovascularization?

A9: Eicosapentaenoic acid exhibits inhibitory effects on corneal neovascularization (CNV). In a rat model of CNV induced by alkali cauterization, subconjunctival injections of eicosapentaenoic acid significantly reduced the relative area of CNV compared to the control group. [] The treatment also led to faster corneal epithelium repair, reduced corneal edema, and fewer inflammatory cells. []

Q10: Can dietary eicosapentaenoic acid protect against autoimmune diseases?

A10: Studies in animal models suggest a potential protective role for dietary eicosapentaenoic acid against autoimmune diseases. For instance, female NZB/NZW F1 mice, a model for autoimmune nephritis, showed significant protection from the disease when fed a menhaden oil diet rich in eicosapentaenoic acid. [] The protective effect was observed even when the diet was introduced later in life, suggesting that eicosapentaenoic acid might act by reducing inflammation rather than solely suppressing autoantibody production. []

Q11: Can eicosapentaenoic acid be used to treat cardiac arrhythmias?

A11: Eicosapentaenoic acid demonstrates potential in preventing fatal cardiac arrhythmias. In a dog model of sudden cardiac death, intravenous administration of purified eicosapentaenoic acid, docosahexaenoic acid, or α-linolenic acid significantly protected the animals from ischemia-induced ventricular fibrillation. [] These findings suggest that ω-3 fatty acids, including EPA, might offer cardioprotective benefits by influencing cardiac electrical stability. []

Q12: Are there any adverse effects associated with high-dose eicosapentaenoic acid supplementation?

A12: While generally considered safe, high-dose eicosapentaenoic acid supplementation can lead to gastrointestinal side effects. A study found that while a daily dose of 6 g of eicosapentaenoic acid ethyl ester was well-tolerated, increasing the dose to 18 g daily resulted in diarrhea and steatorrhea in healthy volunteers. []

Q13: Are there any novel delivery systems for eicosapentaenoic acid that enhance its targeted delivery?

A13: While targeted delivery systems for eicosapentaenoic acid are not explicitly covered in the provided research, advancements in drug delivery technologies could potentially be applied to eicosapentaenoic acid. Nanoparticle-based delivery systems, for example, could encapsulate eicosapentaenoic acid, protecting it from degradation and facilitating targeted delivery to specific tissues or cells, thereby enhancing its therapeutic efficacy.

Q14: Can plasma fatty acid profiles serve as biomarkers for specific health conditions?

A14: Research suggests that plasma fatty acid profiles might be valuable biomarkers for certain health conditions. For instance, in a study involving men, higher serum docosahexaenoic acid concentration was associated with a reduced risk of atrial fibrillation, suggesting its potential as a predictive biomarker. []

Q15: What analytical techniques are used to determine the fatty acid composition of biological samples?

A15: Gas chromatography (GC) is a widely used technique for analyzing fatty acid composition in biological samples, including EPA. [] This method separates and quantifies different fatty acids based on their retention times within a specialized column.

Q16: How does the increasing demand for eicosapentaenoic acid impact marine ecosystems?

A16: The growing demand for eicosapentaenoic acid, primarily sourced from fatty fish, raises concerns about overfishing and its impact on marine ecosystems. Exploring alternative and sustainable sources of eicosapentaenoic acid, such as algae-based production methods, is crucial to alleviate the pressure on marine resources and ensure environmental sustainability. []

Q17: Does the form of eicosapentaenoic acid affect its bioavailability?

A17: Yes, the form in which eicosapentaenoic acid is consumed can significantly impact its bioavailability. For instance, eicosapentaenoic acid in triglyceride form, as found naturally in fatty fish, generally exhibits better absorption than ethyl ester forms commonly found in some supplements. []

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